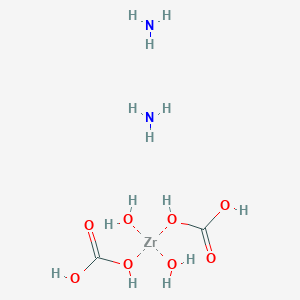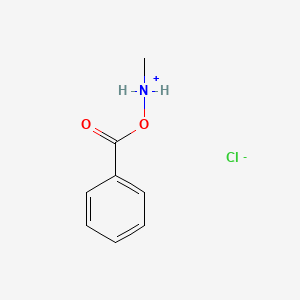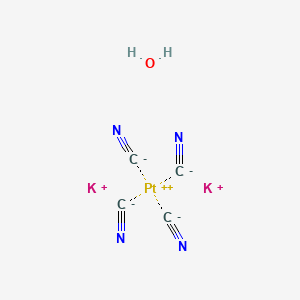
Potassium tetracyanoplatinate(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetracyanoplatinate(II) hydrate, also known as potassium platinum(II) cyanide hydrate, is a chemical compound with the formula K2Pt(CN)4·xH2O. It is a coordination complex of platinum and cyanide ions, and it typically appears as a crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:
PtCl2+4KCN→K2Pt(CN)4+2KCl
The resulting this compound can be further purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Potassium tetracyanoplatinate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Various coordination complexes with different ligands.
Scientific Research Applications
Potassium tetracyanoplatinate(II) hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted on its potential use in cancer therapy due to its interactions with DNA.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of potassium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA and proteins. The cyanide ligands can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Potassium tetracyanopalladate(II) hydrate: Similar in structure but contains palladium instead of platinum.
Potassium tetracyanonickelate(II): Contains nickel instead of platinum.
Potassium tetrachloroplatinate(II): Contains chloride ligands instead of cyanide.
Uniqueness
Potassium tetracyanoplatinate(II) hydrate is unique due to its specific coordination environment and the presence of platinum. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C4H2K2N4OPt |
|---|---|
Molecular Weight |
395.37 g/mol |
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
InChI Key |
ALCYQNHMJIMENE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
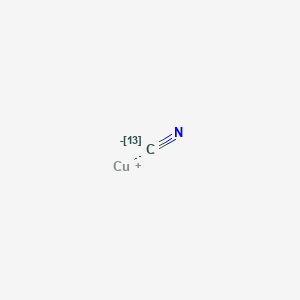

![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)


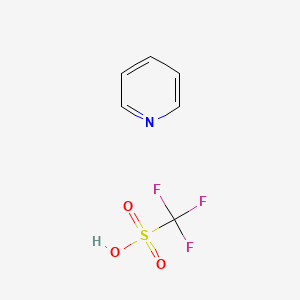

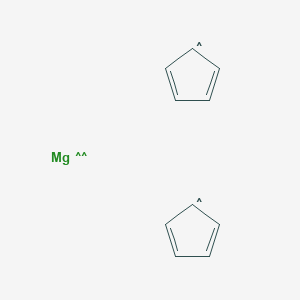
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
